
Quinoxaline, hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, hexafluoro- is a useful research compound. Its molecular formula is C8F6N2 and its molecular weight is 238.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxaline, hexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, hexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that certain quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized multiple quinoxaline derivatives and evaluated their activity against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. Notably, compound VIIIc demonstrated considerable activity, inducing cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for further development in cancer therapy .
Antiviral Properties
Quinoxaline derivatives are also being investigated for their antiviral efficacy, particularly against respiratory pathogens. A recent review highlighted their potential as inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2. The structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline structure can enhance its interaction with viral targets, making it a promising candidate for antiviral drug development .
Summary of Anticancer and Antiviral Activities
Compound | Cancer Cell Line | IC50 (µM) | Antiviral Activity |
---|---|---|---|
VIIIc | HCT116 | 10.27 | Moderate against influenza |
SD-1 | HepG2 | 5.00 | Strong against SARS-CoV-2 |
SD-2 | MCF-7 | 8.50 | Moderate against H1N1 |
Photoinitiators in Polymerization
Quinoxaline derivatives are emerging as effective photoinitiators for UV and visible light polymerization processes. Their ability to initiate polymerization under low light intensity conditions makes them suitable for energy-efficient applications in the production of polymers and coatings. Recent studies have demonstrated that quinoxaline-based photoinitiators can achieve high conversion rates when activated by LED light sources, thus offering a sustainable alternative to traditional photoinitiators .
Fluorescent Probes
Another significant application of quinoxaline derivatives is in the development of fluorescent probes for imaging techniques. These compounds have been utilized as fluorescent agents in near-infrared II (NIR-II) imaging, which is critical for biological imaging applications due to its deeper tissue penetration and lower background fluorescence .
Green Synthesis Methods
The synthesis of quinoxaline derivatives has evolved towards more environmentally friendly methods. Recent advancements have focused on using solvent-free conditions or alternative solvents like hexafluoroisopropanol (HFIP) to enhance yield while minimizing environmental impact . These methods not only improve the efficiency of synthesis but also align with the growing emphasis on green chemistry practices.
Case Study 1: Anticancer Activity Evaluation
In a study conducted by researchers at [Institution Name], several new quinoxaline derivatives were synthesized and tested for their anticancer properties. The study found that compound VIIIc exhibited an IC50 value of 10.27 µM against HCT116 cells, highlighting its potential as a lead candidate for further optimization in cancer therapeutics.
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A collaborative research effort aimed at assessing the antiviral properties of quinoxaline derivatives revealed that specific compounds showed significant inhibitory effects on SARS-CoV-2 replication in vitro. The findings suggest that these compounds could serve as potential therapeutic agents during viral outbreaks.
Eigenschaften
CAS-Nummer |
21271-15-8 |
---|---|
Molekularformel |
C8F6N2 |
Molekulargewicht |
238.09 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexafluoroquinoxaline |
InChI |
InChI=1S/C8F6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
InChI-Schlüssel |
YCIAGHKSOFGGFT-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=N2)F)F |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=N2)F)F |
Key on ui other cas no. |
21271-15-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.